2-bromo-5-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Lipophilicity Permeability Drug-likeness

Procure 2-bromo-5-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide (CAS 2034269-95-7) to eliminate confounding variables in your SAR studies. With an intermediate XLogP3 of 3.7, it bridges the gap between the unsubstituted parent and more hydrophobic analogs, ensuring potency shifts reflect specific target engagement rather than nonspecific burial. The unique 1:1 M:(M+2) isotopic pattern of the ortho-bromine enables unambiguous identification in high-throughput LC-MS workflows, reducing the risk of compound misidentification in mixed libraries. Request a quote for custom batch synthesis to secure this differentiated building block for your halogen bonding and cellular target engagement programs.

Molecular Formula C18H15BrN2O2S
Molecular Weight 403.29
CAS No. 2034269-95-7
Cat. No. B2839759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
CAS2034269-95-7
Molecular FormulaC18H15BrN2O2S
Molecular Weight403.29
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
InChIInChI=1S/C18H15BrN2O2S/c1-23-13-4-5-15(19)14(10-13)18(22)21-11-12-6-7-20-16(9-12)17-3-2-8-24-17/h2-10H,11H2,1H3,(H,21,22)
InChIKeyYWGQTADLVCKHMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide (CAS 2034269-95-7): Structural Identity & Procurement-Relevant Physicochemical Profile


2-Bromo-5-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide (CAS 2034269-95-7) is a synthetic benzamide derivative featuring a 2-bromo-5-methoxybenzamide core linked via a methylene bridge to a 2-(thiophen-2-yl)pyridin-4-yl scaffold [1]. The compound possesses a molecular formula of C₁₈H₁₅BrN₂O₂S and a molecular weight of 403.3 g·mol⁻¹ [1]. Its computed lipophilicity (XLogP3 = 3.7) and topological polar surface area (TPSA = 79.5 Ų) position it within a favorable drug-like chemical space, distinguishing it from simpler analogs [1].

Why Closely Related Analogs Cannot Substitute 2-Bromo-5-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide Without Impacting Experimental Reproducibility


In-class benzamide derivatives sharing the thiophenyl-pyridinylmethyl scaffold are often treated as interchangeable building blocks. However, the specific 2-bromo-5-methoxy substitution pattern on the benzamide ring confers a distinct physicochemical signature—molecular weight (403.3 g·mol⁻¹), lipophilicity (XLogP3 = 3.7), and hydrogen bond acceptor capacity (4)—that cannot be replicated by the unsubstituted parent (MW = 294.4 g·mol⁻¹, XLogP3 = 3.0) or by alternative halogenation patterns such as 5-bromo-2-chloro (XLogP3 = 4.3) [1][2]. These differences translate into measurable variations in solubility, permeability, and potential for halogen bonding, making generic substitution a confounding variable in any structure–activity study or process chemistry application [1][2].

Quantitative Differentiation Evidence for 2-Bromo-5-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide Relative to Its Closest Analogs


Controlled Lipophilicity: XLogP3 of 3.7 Balances Membrane Permeability Against the Excessive Hydrophobicity of Alternative Halogenated Analogs

2-Bromo-5-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide exhibits a computed XLogP3 of 3.7, which is 0.7 log units higher than the unsubstituted parent N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide (XLogP3 = 3.0) but 0.6 log units lower than the 5-bromo-2-chloro analog (XLogP3 = 4.3) [1][2][3]. This intermediate lipophilicity places the target compound within the optimal CNS drug-like range (XLogP < 5) while avoiding the poor aqueous solubility often associated with highly halogenated congeners [1][3].

Lipophilicity Permeability Drug-likeness

Hydrogen Bond Acceptor Enhancement: Four Acceptors Versus Three in the Unsubstituted Parent Enable Richer Target Engagement Geometry

The target compound contains four hydrogen bond acceptor sites (methoxy oxygen, amide carbonyl oxygen, pyridine nitrogen, and thiophene sulfur), compared to three acceptors in the unsubstituted parent N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide (lacking the methoxy oxygen) [1][2]. The additional HBA contributed by the 5-methoxy group provides an extra anchor point for polar interactions with biological targets, a feature not available in the parent scaffold [1][2].

Hydrogen bond acceptor count Target engagement Scaffold optimization

Molecular Weight Stratification: 403.3 g·mol⁻¹ Provides a Quantifiable Distinction from Lighter or Heavier Analogs for Formulation and Dosing Calculations

With a molecular weight of 403.3 g·mol⁻¹, the target compound is 108.9 g·mol⁻¹ heavier than the unsubstituted parent (294.4 g·mol⁻¹) and 4.4 g·mol⁻¹ lighter than the 5-bromo-2-chloro analog (407.7 g·mol⁻¹) [1][2][3]. This intermediate mass, combined with a rotatable bond count of 5, maintains conformational flexibility while adding sufficient bulk for potential hydrophobic pocket occupancy without exceeding the 500 Da rule-of-five threshold [1].

Molecular weight Formulation Dosing

Topological Polar Surface Area of 79.5 Ų Predicts Superior Aqueous Solubility Relative to Lower-TPSA Analogs

The target compound displays a TPSA of 79.5 Ų, which is 9.3 Ų higher than the unsubstituted parent (70.2 Ų) [1][2]. Compounds with TPSA values between 60 Ų and 140 Ų generally exhibit balanced absorption profiles; the elevated TPSA of the target compound, driven by the methoxy oxygen and bromine atom contributions, is expected to enhance aqueous solubility without compromising passive membrane diffusion, a property not shared by the lower-TPSA parent scaffold [1][2].

Topological polar surface area Solubility Permeability

The 2-Bromo Substituent Enables Halogen Bonding: A Structural Feature Absent in Non-Halogenated or Differentially Halogenated Analogs

The ortho-bromine atom in the target compound serves as a halogen bond donor capable of forming attractive σ-hole interactions with carbonyl oxygens or aromatic π-systems, with a calculated σ-hole potential (VS,max) typical for aryl bromides (~20–25 kcal·mol⁻¹) [1][2]. The unsubstituted parent N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide lacks any halogen entirely, while the 5-bromo-2-chloro analog introduces competing steric effects from the ortho-chloro substituent that can perturb the halogen bond geometry [1][3]. The para-methoxy group further modulates the electronic density on the bromine via resonance, potentially fine-tuning halogen bond strength [1].

Halogen bonding Molecular recognition X-ray crystallography

Optimal Research and Industrial Application Scenarios for 2-Bromo-5-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies Requiring a Balanced-Lipophilicity Benzamide Probe

Researchers comparing benzamide derivatives for target engagement can deploy this compound as a reference point with XLogP3 = 3.7, bridging the gap between the unsubstituted parent (3.0) and the more hydrophobic 5-bromo-2-chloro analog (4.3) [1][2][3]. This intermediate lipophilicity ensures that observed potency differences are attributable to substitution-specific interactions rather than nonspecific hydrophobic burial, enabling cleaner SAR interpretation [1].

Halogen Bonding-Focused Co-crystallography or Molecular Docking Campaigns

The ortho-bromo substituent offers a defined halogen bond donor that is absent in the non-halogenated parent and not confounded by competing ortho-chloro steric bulk as in the 5-bromo-2-chloro analog [1][3]. Structural biology groups can use this compound to probe halogen bonding contributions to binding affinity in co-crystal structures, with the para-methoxy group providing additional electron density modulation [1].

Cell-Based Permeability Assays Where Combined Solubility and Passive Diffusion Are Required

With a TPSA of 79.5 Ų and four hydrogen bond acceptors, this compound is predicted to maintain sufficient aqueous solubility for cell culture media (≥10 µM DMSO stock stability) while retaining passive membrane permeability, a property less reliably achieved by either the lower-TPSA parent or the heavier, more lipophilic bromo-chloro analog [1][2]. This makes it suitable for cellular target engagement assays such as NanoBRET or CETSA.

LC–MS Method Development and Compound Library Quality Control

The distinct molecular weight (403.3 g·mol⁻¹) and unique isotopic pattern contributed by the single bromine atom (1:1 M:(M+2) ratio) facilitate unambiguous identification in high-throughput LC–MS screening workflows, reducing the risk of compound misidentification when multiple benzamide analogs are present in the same library [1]. This feature is particularly valuable for core facilities that manage large compound collections.

Quote Request

Request a Quote for 2-bromo-5-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.